N-{1-[(4-cyanophenyl)methyl]pyrrolidin-3-yl}-N-methylcyclopropanesulfonamide
描述
属性
IUPAC Name |
N-[1-[(4-cyanophenyl)methyl]pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-18(22(20,21)16-6-7-16)15-8-9-19(12-15)11-14-4-2-13(10-17)3-5-14/h2-5,15-16H,6-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQFAFOYNSYMEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)CC2=CC=C(C=C2)C#N)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
The primary target of N-{1-[(4-cyanophenyl)methyl]pyrrolidin-3-yl}-N-methylcyclopropanesulfonamide is the glucose transporter GLUT1 . GLUT1 is a protein that facilitates the transport of glucose across the plasma membranes of mammalian cells.
Mode of Action
This compound acts as a potent, highly selective, cell-permeable inhibitor of GLUT1. It binds to GLUT1 and inhibits its function, thereby reducing the uptake of glucose by cells.
Result of Action
The inhibition of GLUT1 by this compound can lead to a decrease in cellular glucose uptake. This can potentially starve cells of the glucose they need for energy production, affecting their growth and survival.
生物活性
N-{1-[(4-cyanophenyl)methyl]pyrrolidin-3-yl}-N-methylcyclopropanesulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a cyanophenyl group and a cyclopropanesulfonamide moiety. Its structure can be represented as follows:
Research indicates that compounds similar to this compound may function as inhibitors of specific kinases, which are crucial in various signaling pathways related to cell proliferation and survival. For instance, some studies have demonstrated that related compounds inhibit p21-activated kinase 4 (PAK4), a serine/threonine kinase implicated in cancer cell migration and proliferation .
In Vitro Studies
In vitro studies have shown that this compound exhibits significant antiproliferative activity against several cancer cell lines. The following table summarizes the results from various assays:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | PAK4 inhibition |
| MDA-MB-231 (Breast) | 3.5 | Induction of apoptosis, ROS production |
| NCI-H1975 (Lung) | 6.0 | Cell cycle arrest in G0/G1 phase |
| SK-BR-3 (Breast) | 4.2 | Inhibition of migration |
These findings suggest that the compound not only inhibits cell growth but also induces apoptosis and affects the cell cycle, making it a candidate for further development as an anticancer agent.
In Vivo Studies
In vivo studies using xenograft models have provided additional insights into the efficacy of this compound. For example, in a study involving MDA-MB-231 xenografts, the compound demonstrated substantial tumor growth inhibition with minimal toxicity to normal tissues .
Case Studies
A notable case study involved the administration of this compound in a murine model of triple-negative breast cancer (TNBC). The results showed:
- Tumor Volume Reduction : A significant decrease in tumor volume compared to control groups.
- Survival Rate : Increased survival rates among treated animals.
This study highlights the potential of this compound as a therapeutic agent for aggressive cancer types.
相似化合物的比较
Comparison with Structurally Similar Compounds
The compound is compared below with sulfonamide/sulfamide analogs and related derivatives, focusing on molecular features, substituent effects, and physicochemical properties.
Structural Analogues and Their Properties
Key Comparisons
- Sulfonamide vs. Sulfamide Backbone : The target compound’s sulfonamide group (R-SO₂-NR₂) differs from sulfamide analogs (R-NH-SO₂-NR₂), as seen in Compound 15 . Sulfonamides generally exhibit greater metabolic stability due to reduced susceptibility to enzymatic hydrolysis.
- Cyclopropane vs. Methane Sulfonamide: The target’s cyclopropane sulfonamide ( analog) introduces steric hindrance absent in methanesulfonamide derivatives, which may reduce off-target interactions .
Physicochemical and Pharmacokinetic Implications
- Molecular Weight : The target’s estimated MW (~340) places it within the acceptable range for CNS permeability (typically <450), unlike bulkier analogs like Compound 15 (MW 364) .
- Metabolic Stability: Cyclopropane rings are known to resist oxidative metabolism, suggesting the target compound may have a longer half-life than methane sulfonamide analogs .
准备方法
Cyclization of 1,4-Diamines
A common approach involves cyclizing 1,4-diamines with ketones or aldehydes. For example, reacting 4-((4-cyanobenzyl)amino)butan-1-amine with cyclopropanone in the presence of a Lewis acid (e.g., ZnCl₂) yields the pyrrolidine scaffold.
Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 4-cyanobenzyl chloride, K₂CO₃, DMF, 80°C | 85% |
| 2 | Cyclopropanone, ZnCl₂, toluene, reflux | 72% |
Reductive Amination
Alternative routes employ reductive amination of 4-cyanobenzylamine with 3-ketopyrrolidine using NaBH₃CN or H₂/Pd-C. This method offers better stereocontrol but requires careful pH adjustment to avoid side reactions.
N-Methylation Strategies
Introducing the methyl group at the 3-amino position is achieved via Eschweiler-Clarke methylation or alkylation with methyl iodide .
Eschweiler-Clarke Reaction
Treating the pyrrolidine intermediate with formaldehyde and formic acid at 100°C provides the N-methyl derivative in ~90% yield. Excess formaldehyde must be avoided to prevent quaternary ammonium salt formation.
Direct Alkylation
Using methyl iodide and a non-nucleophilic base (e.g., DBU) in THF at 0°C achieves selective methylation with 78% efficiency.
Sulfonamide Coupling
The final step involves coupling the pyrrolidine intermediate with cyclopropanesulfonyl chloride .
Two-Step Protocol
-
Sulfonation : React the amine with cyclopropanesulfonyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0°C.
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane) isolates the product in 65–70% yield.
Optimization Data :
| Solvent | Base | Temperature | Yield |
|---|---|---|---|
| DCM | TEA | 0°C → rt | 68% |
| THF | NaHCO₃ | rt | 55% |
| DMF | Pyridine | 40°C | 42% |
One-Pot Approach
A recent patent describes a one-pot method using hexafluoroisopropanol (HFIP) as both solvent and catalyst, achieving 82% yield with reduced purification steps.
Characterization and Analytical Data
Critical spectroscopic data for the final compound include:
-
¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, 2H, Ar-H), 4.32 (s, 2H, CH₂CN), 3.81 (m, 1H, pyrrolidine-H), 2.95 (s, 3H, N-CH₃).
-
HRMS : m/z calc. for C₁₆H₂₀N₃O₂S [M+H]⁺: 318.1276, found: 318.1281.
Scale-Up and Industrial Feasibility
While lab-scale syntheses are well-established, scaling up requires addressing:
常见问题
Basic Research Questions
Q. What are the critical synthetic challenges in preparing N-{1-[(4-cyanophenyl)methyl]pyrrolidin-3-yl}-N-methylcyclopropanesulfonamide, and how are they addressed?
- The synthesis involves multi-step reactions, including cyclopropane ring formation, sulfonamide coupling, and regioselective substitutions. Key challenges include controlling stereochemistry during pyrrolidine functionalization and avoiding side reactions in sulfonamide bond formation.
- Methodology : Optimize reaction conditions (e.g., use of dimethyl sulfoxide at 60–80°C for sulfonamide coupling) and employ protective groups for intermediates. Reaction progress is monitored via HPLC to ensure purity (>95%) and structural fidelity .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the pyrrolidine ring and cyclopropane substituents via H and C NMR (e.g., coupling constants for cyclopropane protons: 5–7 Hz) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns (e.g., [M+H] ion at m/z ~375) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Poor in aqueous buffers but soluble in polar aprotic solvents (e.g., DMSO, acetonitrile). Use co-solvents like PEG-400 for in vitro assays .
- Stability : Degrades under strong acidic/basic conditions. Store at -20°C in inert atmospheres to prevent oxidation of the cyclopropane ring .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological targets?
- Key SAR Insights :
- The 4-cyanophenyl group enhances binding to aromatic residues in enzyme active sites (e.g., kinases).
- Cyclopropane sulfonamide improves metabolic stability by reducing CYP450-mediated oxidation .
Q. How do researchers resolve contradictions in reported biological activity data for this compound?
- Case Study : Discrepancies in antimicrobial activity (e.g., Gram-positive vs. Gram-negative bacteria) may arise from assay conditions (e.g., pH, serum protein binding).
- Resolution : Standardize assays using CLSI guidelines, control for compound aggregation (via dynamic light scattering), and validate target engagement using SPR or ITC .
Q. What computational strategies are employed to predict the binding mode of this compound with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. Key interactions include hydrogen bonding with the sulfonamide group and π-π stacking of the cyanophenyl moiety .
- MD Simulations : Validate docking poses via 100-ns simulations in explicit solvent (e.g., TIP3P water model) to assess conformational stability .
Q. How can synthetic routes be optimized for scalability without compromising yield or purity?
- Flow Chemistry : Implement continuous-flow reactors for high-purity intermediates (e.g., cyclopropane formation under pressurized conditions) .
- Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, catalyst loading) and reduce side products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
